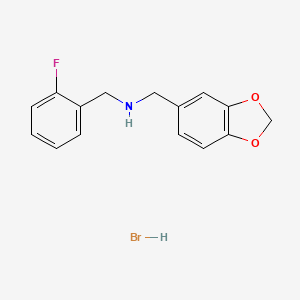

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1135238-65-1 . It has a molecular weight of 340.19 . The compound is solid in physical form and is used in scientific research.

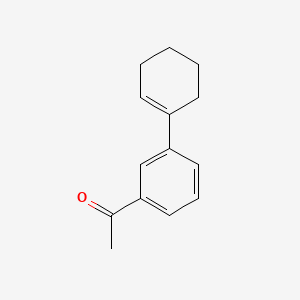

Molecular Structure Analysis

The molecular formula of the compound is C15H14FNO2.BrH . The Inchi Code is 1S/C15H14FNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 340.19 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Properties

Research into the synthesis and structural properties of novel compounds, including those related to benzodioxoles and fluorobenzylamines, is a fundamental aspect of organic and medicinal chemistry. These studies often focus on developing new synthetic methodologies, understanding reaction mechanisms, and determining the structural characteristics of newly synthesized compounds through spectroscopic and computational techniques. For example, studies on the synthesis of substituted thiazolidin-4-ones highlight the versatility of chemical functionalities in producing compounds with potential biological activity (Issac & Tierney, 1996).

Environmental Chemistry and Toxicology

The fate, behavior, and environmental impact of chemical compounds, including those with benzodioxole and fluorobenzyl groups, are critical areas of research. Investigations into the occurrence, degradation, and potential toxic effects of chemicals in aquatic environments and their interactions with living organisms contribute to understanding environmental risks and developing strategies for pollution control. For example, the review on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into how chemical compounds persist and transform in natural water systems (Haman, Dauchy, Rosin, & Munoz, 2015).

Drug Discovery and Development

The exploration of new compounds for therapeutic applications is a significant field of research. Chemical functionalities similar to "(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide" are often investigated for their potential as drug candidates. This includes the synthesis of novel compounds, evaluation of their biological activities, and optimization of their pharmacokinetic and pharmacodynamic properties. For instance, studies on ambroxol and its efficacy in treating respiratory diseases illustrate the process of evaluating and developing chemical compounds for medical use (Kantar et al., 2020).

Material Science

Compounds with unique chemical functionalities are also explored for their applications in material science, including the development of novel polymers, coatings, and flame retardants. Research in this area aims to synthesize materials with desired properties, such as enhanced durability, thermal stability, and biocompatibility. The review on novel brominated flame retardants, including their occurrence in indoor environments, underscores the importance of chemical research in developing safer and more effective materials (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWKWDTXMAKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)